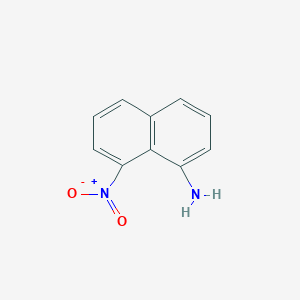

8-Nitronaphthalen-1-amine

Descripción general

Descripción

8-Nitronaphthalen-1-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is primarily used in the synthesis of organic compounds.

Mecanismo De Acción

The mechanism of action of 8-Nitronaphthalen-1-amine is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophiles to form new compounds. This makes it a valuable tool for synthetic chemists who are looking to create new compounds in the laboratory.

Efectos Bioquímicos Y Fisiológicos

There is limited research on the biochemical and physiological effects of 8-Nitronaphthalen-1-amine. However, it has been found to be non-toxic to humans and animals in low concentrations. It is important to note that this compound should be handled with care, as it can be harmful if ingested or inhaled.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 8-Nitronaphthalen-1-amine in the laboratory is its high reactivity, which makes it a valuable tool for synthetic chemists. Additionally, it is relatively inexpensive and easy to obtain. However, one limitation of this compound is that it is highly reactive and can be difficult to handle. It also requires specialized equipment and expertise to use safely.

Direcciones Futuras

There are several potential future directions for research on 8-Nitronaphthalen-1-amine. One area of interest is its use in the synthesis of novel organic compounds for use in pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of this compound and its potential uses in other areas of chemistry.

In conclusion, 8-Nitronaphthalen-1-amine is a valuable tool for synthetic chemists due to its high reactivity and ability to form new compounds. While there is limited research on its biochemical and physiological effects, it has been found to be non-toxic in low concentrations. Further research is needed to fully understand the potential uses of this compound in organic synthesis and other areas of chemistry.

Métodos De Síntesis

The synthesis of 8-Nitronaphthalen-1-amine is a multi-step process that involves the reaction of naphthalene with nitric acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. This method has been widely used in the laboratory to produce high-quality 8-Nitronaphthalen-1-amine.

Aplicaciones Científicas De Investigación

8-Nitronaphthalen-1-amine has been extensively studied for its potential use in the synthesis of organic compounds. It has been found to be a highly effective reagent for the preparation of a variety of compounds, including nitroaromatics, azo compounds, and heterocyclic compounds. Additionally, it has been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Propiedades

IUPAC Name |

8-nitronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOKWSYBWVCXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297384 | |

| Record name | 8-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitronaphthalen-1-amine | |

CAS RN |

3229-89-8 | |

| Record name | MLS002704296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)